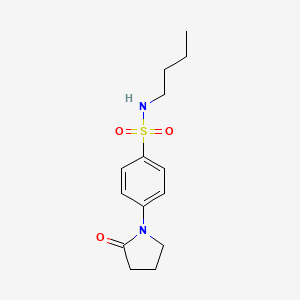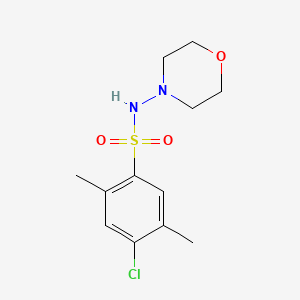![molecular formula C18H11BrCl2N2OS B4792167 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4792167.png)
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide
Vue d'ensemble
Description
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 11-7082 and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune responses, and cell survival. Inhibition of this pathway by BAY 11-7082 leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation.
Furthermore, BAY 11-7082 has been shown to induce apoptosis in cancer cells by inhibiting the activity of inhibitor of kappa B kinase (IKK), which is involved in the activation of NF-κB. This leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide are mainly related to its anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its specificity towards the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes, including inflammation and cancer.
However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide. One of the areas of interest is the development of novel drug delivery systems for this compound, which can enhance its efficacy and reduce its toxicity.
Moreover, further studies are needed to elucidate the exact mechanism of action of this compound, particularly in the context of cancer cell apoptosis. Additionally, the potential applications of this compound in other fields, such as neuroinflammation and autoimmune diseases, should be explored.
Conclusion
In conclusion, 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is a chemical compound that has shown promising results in various fields of scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of novel therapies. However, further studies are needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Additionally, this compound has been found to have anti-tumor and anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
5-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N2OS/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(24)23-18(25)22-10-7-8-15(20)16(21)9-10/h1-9H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCAPCUPVQKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4792090.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4792099.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4792109.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B4792110.png)
![diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4792122.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4792127.png)
![1-[(3-chlorobenzyl)sulfonyl]azepane](/img/structure/B4792129.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4792133.png)

![2-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4792144.png)
![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4792159.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)